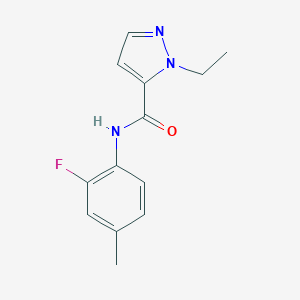
1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide, also known as EFMC, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. EFMC belongs to the class of pyrazole derivatives, which are known to exhibit diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mécanisme D'action
The exact mechanism of action of 1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with specific molecular targets in the body, such as enzymes, receptors, and ion channels. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound exhibits potent anti-inflammatory, analgesic, and antitumor activities. This compound has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest and apoptosis. In vivo studies have shown that this compound exhibits potent anti-inflammatory and analgesic activities in animal models of inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity, which makes it suitable for use in various assays. This compound also exhibits potent biological activity at low concentrations, which makes it a promising lead compound for the development of new drugs. However, this compound also has some limitations, including its low solubility in water, which may limit its use in certain assays.
Orientations Futures
There are several future directions for research on 1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide. One area of research is the development of new drugs based on this compound for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of research is the development of new materials based on this compound for various applications, such as sensors and catalysts. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its biological activity for use in various assays.
Méthodes De Synthèse
1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide can be synthesized using a multistep reaction process starting from 2-fluoro-4-methylphenyl hydrazine and ethyl 2-oxo-4-phenylbutyrate as the starting materials. The reaction involves the condensation of these two compounds followed by cyclization to form the pyrazole ring. The final step involves the introduction of the carboxamide group to the pyrazole ring.
Applications De Recherche Scientifique
1-ethyl-N-(2-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been investigated as a potential lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has also been studied for its potential applications in material science, such as in the development of new sensors and catalysts.
Propriétés
Formule moléculaire |
C13H14FN3O |
|---|---|
Poids moléculaire |
247.27 g/mol |
Nom IUPAC |
2-ethyl-N-(2-fluoro-4-methylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14FN3O/c1-3-17-12(6-7-15-17)13(18)16-11-5-4-9(2)8-10(11)14/h4-8H,3H2,1-2H3,(H,16,18) |
Clé InChI |
RFHQWSQSHNOZEB-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)C)F |
SMILES canonique |
CCN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-{[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280023.png)
![ethyl 5-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280025.png)
![4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280026.png)
![(8E)-2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-8-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280029.png)

![N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B280033.png)
![N-(4-chlorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B280034.png)
![N-(4-chlorobenzyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B280035.png)
![N-(4-methoxyphenyl)-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B280036.png)
![N-(2-chlorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B280041.png)

![1-ethyl-N-[(4-nitrophenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280045.png)
![4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B280046.png)
![N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280048.png)
